4-bromo-N-(pyridin-2-yl)benzamide
CAS No.: 14547-83-2
Cat. No.: VC21286252
Molecular Formula: C12H9BrN2O
Molecular Weight: 277.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14547-83-2 |
|---|---|
| Molecular Formula | C12H9BrN2O |
| Molecular Weight | 277.12 g/mol |
| IUPAC Name | 4-bromo-N-pyridin-2-ylbenzamide |
| Standard InChI | InChI=1S/C12H9BrN2O/c13-10-6-4-9(5-7-10)12(16)15-11-3-1-2-8-14-11/h1-8H,(H,14,15,16) |
| Standard InChI Key | WEUQPFNDPPPKPJ-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)Br |
| Canonical SMILES | C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)Br |
Introduction
Structure and Chemical Properties
Molecular Structure
4-Bromo-N-(pyridin-2-yl)benzamide has the molecular formula C12H9BrN2O and a molecular weight of 277.12 g/mol. Its structure consists of a para-brominated benzamide moiety connected to a pyridin-2-yl group through an amide bond. The compound can be represented by the following canonical SMILES notation:
C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)Br
The compound appears as a white solid with a melting point range that varies between 94-96°C according to synthesis and purification methods .
Physical Properties
Table 1: Physical Properties of 4-Bromo-N-(pyridin-2-yl)benzamide
| Property | Value |
|---|---|
| Molecular Formula | C12H9BrN2O |
| Molecular Weight | 277.12 g/mol |
| Physical Appearance | White solid |
| Melting Point | 94-96°C |
| InChI Key | WEUQPFNDPPPKPJ-UHFFFAOYSA-N |
These properties contribute to the compound's stability and reactivity profile, making it suitable for various chemical transformations and biological applications.
Structural Characteristics
The presence of the bromine atom at the para position of the benzene ring significantly influences the compound's electronic properties and reactivity. The pyridine ring introduces additional reactivity through its nitrogen atom, which can participate in hydrogen bonding and coordination with metals. The amide linkage provides both hydrogen bond donor and acceptor capabilities, contributing to the compound's potential interactions with biological targets.
Synthesis Methods
Laboratory Synthesis Routes
The primary synthetic approach for 4-bromo-N-(pyridin-2-yl)benzamide involves the reaction between 4-bromobenzoyl chloride and 2-aminopyridine. This reaction typically occurs in the presence of a base such as triethylamine, which serves as both a catalyst and a scavenger for the hydrogen chloride produced during the reaction.
A general procedure for synthesizing N-(pyridin-2-yl)amides involves combining α-bromoketones with 2-aminopyridine in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene. The reaction mixture is typically refluxed at 100°C for 2 hours, followed by cooling, extraction, and purification using column chromatography .
Reaction Conditions and Optimization
The synthesis of 4-bromo-N-(pyridin-2-yl)benzamide requires careful control of reaction conditions to achieve optimal yields and purity. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at temperatures ranging from room temperature to reflux conditions, depending on the specific protocol employed .
For related N-(pyridin-2-yl)amides, typical reaction conditions include:
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Solvent: Toluene or ethyl acetate
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Temperature: 90-100°C
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Reaction time: 2-3 hours
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Catalysts: I2 (0.2 equivalents)
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Oxidants: TBHP (4 equivalents)
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Reagent ratios: α-bromoketone (1.0 equivalent) and 2-aminopyridine (1.5 equivalents)
Purification Techniques
Following the synthesis, the compound is typically purified using column chromatography on silica gel with a petroleum ether/ethyl acetate eluent system. The purification process aims to remove unreacted starting materials and side products, resulting in a high-purity final product suitable for analytical and biological studies. The typical yield of related N-(pyridin-2-yl)amides ranges from 85-95%, indicating the efficiency of these synthetic methods .
Chemical Reactivity
Types of Reactions
4-Bromo-N-(pyridin-2-yl)benzamide can participate in various chemical reactions due to its functional groups and structural features. Some of the key reaction types include:
Substitution Reactions
The bromine atom at the para position of the benzene ring is susceptible to nucleophilic substitution reactions. Various nucleophiles can replace the bromine atom, leading to a diverse array of derivatives. Common nucleophiles include methoxide, hydroxide, amines, and thiolates.
Coupling Reactions
The bromine substituent makes this compound an excellent candidate for various coupling reactions, particularly palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, Stille coupling, and Heck reactions. These reactions facilitate the formation of carbon-carbon bonds, enabling the synthesis of more complex molecules with potential biological activities.
Oxidation and Reduction Reactions
The compound can undergo both oxidation and reduction reactions, targeting different functional groups. Oxidation may affect the pyridine nitrogen or the amide functional group, while reduction could target the carbonyl group of the amide or the aromatic rings.
Reagents and Reaction Conditions
The specific reagents and conditions employed in reactions with 4-bromo-N-(pyridin-2-yl)benzamide depend on the desired transformation. Some examples include:
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Nucleophilic substitution: Sodium methoxide or potassium tert-butoxide in appropriate solvents
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Oxidation: Potassium permanganate or hydrogen peroxide under controlled conditions
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Reduction: Lithium aluminum hydride or sodium borohydride in appropriate solvents
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Coupling reactions: Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2, along with suitable coupling partners and bases
Biological Activity
Antimicrobial Properties
One of the most significant biological activities of 4-bromo-N-(pyridin-2-yl)benzamide is its antimicrobial effect, particularly against Mycobacterium tuberculosis. Studies have demonstrated that this compound exhibits potent inhibitory activity against Mycobacterium tuberculosis H37Ra strain, with IC50 values ranging from 1.35 to 2.18 μM.
Structure-Activity Relationship
The antimicrobial activity of 4-bromo-N-(pyridin-2-yl)benzamide is influenced by its structural features, particularly the presence of the bromine atom at the para position of the benzene ring. This substituent enhances the compound's antimicrobial efficacy compared to similar compounds with different substituents.
Table 2: Comparative Analysis of 4-Bromo-N-(pyridin-2-yl)benzamide with Related Compounds
| Compound | Notable Features | Antimicrobial Activity |
|---|---|---|
| 4-Bromo-N-(pyridin-2-yl)benzamide | Bromine at para position | Strong (IC50: 1.35-2.18 μM) |
| 4-Methoxy-N-(pyridin-2-yl)benzamide | Methoxy at para position | Moderate (relative to bromo derivative) |
| 4-Chloro-N-(pyridin-2-yl)benzamide | Chlorine at para position | Moderate (relative to bromo derivative) |
| 4-Fluoro-N-(pyridin-2-yl)benzamide | Fluorine at para position | Lower (relative to bromo derivative) |
This comparative analysis illustrates the importance of the bromine substituent in enhancing the compound's biological activity, likely due to its electronic properties, size, and lipophilicity, which influence binding interactions with bacterial targets.
Mechanism of Action
The mechanism of action of 4-bromo-N-(pyridin-2-yl)benzamide against Mycobacterium tuberculosis is believed to involve interference with essential metabolic pathways. Molecular docking studies suggest that the compound may bind to specific proteins involved in bacterial metabolism, particularly those associated with cell wall biosynthesis. The bromine substituent appears to enhance binding affinity, contributing to the compound's antimicrobial efficacy.
Research Applications
Medicinal Chemistry
In medicinal chemistry, 4-bromo-N-(pyridin-2-yl)benzamide serves as a valuable scaffold for developing novel antimicrobial agents, particularly those targeting Mycobacterium tuberculosis. The compound's structure allows for various modifications to optimize potency, selectivity, and pharmacokinetic properties.
Materials Science
The compound has potential applications in materials science, particularly as a precursor for developing materials with specific electronic or optical properties. The bromine substituent facilitates various transformations, enabling the incorporation of this scaffold into more complex materials with tailored properties.
Biological Studies
4-Bromo-N-(pyridin-2-yl)benzamide is employed in biological studies as a probe to investigate small molecule interactions with biological targets. Its distinct structural features allow researchers to study structure-activity relationships and develop more effective therapeutic agents.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The related compound N-(Pyridin-2-yl)benzamide (without the bromine substituent) has been characterized using NMR spectroscopy, providing valuable insights into the spectral properties of this class of compounds. The 1H NMR spectrum (300 MHz, CDCl3) shows:
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δ 8.83 (s, 1H)
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δ 8.28 (d, J = 8.4 Hz, 1H)
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δ 8.09 (d, J = 4.9 Hz, 1H)
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δ 7.81 (d, J = 7.4 Hz, 2H)
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δ 7.63 (t, J = 7.9 Hz, 1H)
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δ 7.47-7.42 (m, 1H)
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δ 7.39-7.34 (m, 2H)
For 4-bromo-N-(pyridin-2-yl)benzamide, the presence of the bromine substituent at the para position would result in characteristic changes in the aromatic region of the spectrum, particularly for the signals corresponding to the benzene ring protons.
Future Research Directions
Structure Optimization
Future research may focus on optimizing the structure of 4-bromo-N-(pyridin-2-yl)benzamide to enhance its antimicrobial activity and improve its pharmacokinetic properties. This may involve systematic modifications of both the benzamide and pyridine moieties, as well as exploration of various substituents at different positions.
Mechanism Elucidation
Further studies are needed to elucidate the precise mechanism of action of 4-bromo-N-(pyridin-2-yl)benzamide against Mycobacterium tuberculosis. This may involve identification of specific protein targets, investigation of resistance mechanisms, and detailed structure-activity relationship studies.
Expanded Biological Testing
Expanding the biological testing of 4-bromo-N-(pyridin-2-yl)benzamide to include a wider range of pathogens and disease models would provide valuable insights into its potential therapeutic applications. This could include testing against drug-resistant strains of Mycobacterium tuberculosis, other bacterial pathogens, and potentially fungal or parasitic organisms.
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